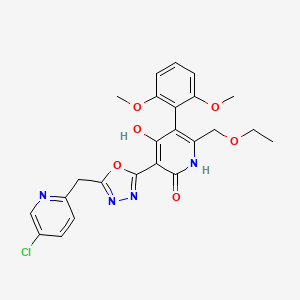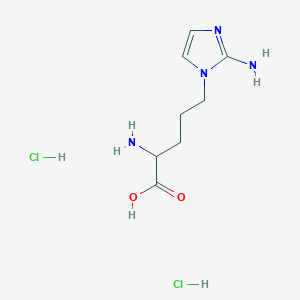
1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride (MPCP) is a novel small molecule that has recently emerged as a promising tool for use in a variety of scientific research applications. MPCP has a wide range of potential uses, including biochemistry and physiology research, drug discovery and development, and laboratory experiments.
Wirkmechanismus
1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride is a small molecule that acts as an agonist of the G-protein coupled receptor (GPCR) family. When 1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride binds to a GPCR, it acts as a signal transduction molecule that activates the GPCR, which in turn triggers a cascade of biochemical and physiological changes within the cell.
Biochemical and Physiological Effects
1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects, including the activation of various GPCRs, the stimulation of cell growth and differentiation, the modulation of gene expression, and the regulation of metabolic pathways. In addition, 1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride has several advantages for use in laboratory experiments, including its small size, low cost, and ease of synthesis. However, there are also some limitations to its use, such as its limited solubility in water and its potential for toxicity.
Zukünftige Richtungen
1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride has a wide range of potential future applications, including the development of novel therapeutics, the study of cellular signaling pathways, and the development of new laboratory techniques. In addition, 1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride could be used to study the effects of various hormones and other biochemical agents on cellular processes, as well as to develop new methods for drug delivery. Finally, 1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride could be used to study the effects of various environmental toxins and pollutants on cellular processes.
Synthesemethoden
1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride can be synthesized via a variety of methods, including a novel one-pot synthesis. This method involves the reaction of 1-chloro-2-methanesulfonylpyrimidine and cyclopropan-1-amine in the presence of a base, such as sodium hydroxide. The reaction is carried out at a temperature of 80°C for 4 hours, and the product is then purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride has been used in a variety of scientific research applications, including drug discovery and development, biochemistry and physiology research, and laboratory experiments. In drug discovery and development, 1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride has been used to identify novel small molecules that may act as potential therapeutic agents. In biochemistry and physiology research, 1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride has been used to study the effects of various hormones and other biochemical agents on cellular processes. In laboratory experiments, 1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride has been used to study the effects of various chemical agents on cellular processes.
Eigenschaften
IUPAC Name |
1-(2-methylsulfonylpyrimidin-4-yl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S.ClH/c1-14(12,13)7-10-5-2-6(11-7)8(9)3-4-8;/h2,5H,3-4,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBSICOGHHRJIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=N1)C2(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-bromo-2-methyl-1H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B6602767.png)
![6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B6602775.png)


![2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6602802.png)





![3-{[(piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride](/img/structure/B6602850.png)